5-Fluoro-2-(pyridin-3-yl)benzoic acid
Overview
Description
5-Fluoro-2-(pyridin-3-yl)benzoic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It contains total 35 bond(s); 22 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 Pyridine(s) .
Synthesis Analysis
The synthesis of 5-Fluoro-2-(pyridin-3-yl)benzoic acid involves several steps. The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(pyridin-3-yl)benzoic acid has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-2-(pyridin-3-yl)benzoic acid are complex and involve several steps. For example, the protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(pyridin-3-yl)benzoic acid are unique. For example, it has a melting point of 170–172 °C .Scientific Research Applications
Fluorescent Sensors for Metal Ions
A novel series of fluorescent Zn2+ sensors based on a pyridine–pyridone core structure, incorporating a derivative that functions as both the chelating part for Zn2+ and as the fluorophore, showed significant potential for biological applications, including fluorescence imaging of Zn2+ in living cells. This advancement demonstrates the compound's utility in developing new fluorescent sensors with excellent properties such as small molecular weight, good water solubility, and large Stokes shift, enabling fluorescence ON/OFF switching with Zn2+ (Hagimori et al., 2013).
Coordination Chemistry and Crystal Structures
Research into the acid-pyridine heterosynthon explored the structural landscape of cocrystals involving fluorobenzoic acids and isonicotinamide, highlighting the use of this heterosynthon in probing high-energy structures and contributing to our understanding of cocrystal formation (Dubey & Desiraju, 2014).
Development of Novel Anticancer Agents
Pyridine-thiazole hybrid molecules, including derivatives of 5-Fluoro-2-(pyridin-3-yl)benzoic acid, have shown high antiproliferative activity against various cancer cell lines, demonstrating potential as anticancer agents. These compounds' selectivity and the mechanisms of their cytotoxic action, particularly in inducing genetic instability in tumor cells, have been a focus of recent research (Ivasechko et al., 2022).
Molecular Docking Studies for Anticancer Activity
Molecular docking studies of 3(2h)-one pyridazinone derivatives, aiming to identify potential antioxidants and anticancer activities, have been conducted. This research underlines the importance of synthetic chemistry in developing new therapeutic agents and the role of 5-Fluoro-2-(pyridin-3-yl)benzoic acid derivatives in such developments (Mehvish & Kumar, 2022).
Safety And Hazards
Future Directions
The future directions of research on 5-Fluoro-2-(pyridin-3-yl)benzoic acid are promising. For example, the direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .
properties
IUPAC Name |
5-fluoro-2-pyridin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-3-4-10(11(6-9)12(15)16)8-2-1-5-14-7-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOUGWMJSAKSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(pyridin-3-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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